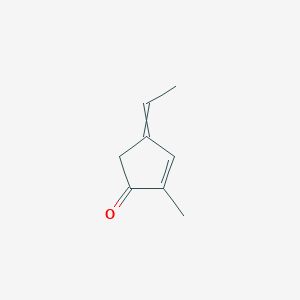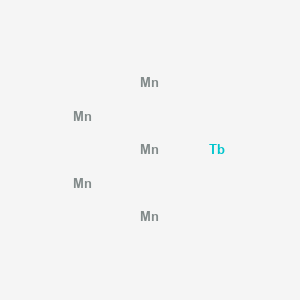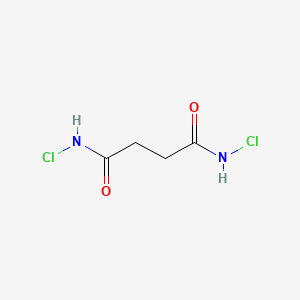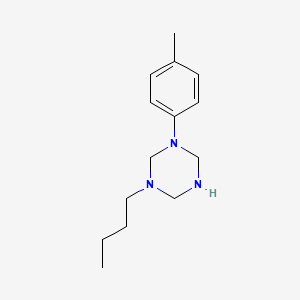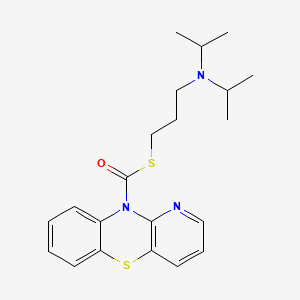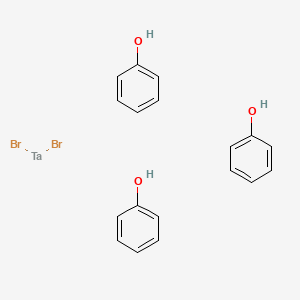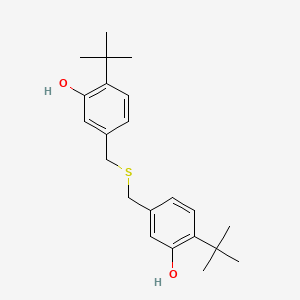
Sulfide, bis(4-t-butyl-m-cresyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, bis(4-t-butyl-m-cresyl)-: is an organic compound with the molecular formula C22H30O2S . It is also known by other names such as 4,4’-Thiobis(6-tert-butyl-m-cresol) and bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide . This compound is characterized by its aromatic structure and the presence of tert-butyl groups, which contribute to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of Sulfide, bis(4-t-butyl-m-cresyl)- typically involves the reaction of 4-tert-butyl-m-cresol with sulfur or sulfur-containing reagents. One common method is the reaction of 4-tert-butyl-m-cresol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the sulfide bond .
Analyse Chemischer Reaktionen
Sulfide, bis(4-t-butyl-m-cresyl)-: undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Sulfide, bis(4-t-butyl-m-cresyl)-: has several applications in scientific research and industry:
Antioxidant: It is used as an antioxidant in the rubber and plastics industry to prevent oxidative degradation.
Stabilizer: It serves as a stabilizer in polyethylene and polyolefin packaging materials for foodstuffs.
Biological Studies: The compound is used in studies related to oxidative stress and its effects on biological systems.
Wirkmechanismus
The antioxidant properties of Sulfide, bis(4-t-butyl-m-cresyl)- are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups enhance its stability and effectiveness as an antioxidant by providing steric hindrance, which protects the phenolic hydroxyl groups from rapid oxidation .
Vergleich Mit ähnlichen Verbindungen
Sulfide, bis(4-t-butyl-m-cresyl)-: can be compared with other similar compounds such as:
4,4’-Thiobis(6-tert-butyl-3-cresol): Similar structure but with different substitution patterns on the aromatic rings.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: Another name for the same compound, highlighting its structural features.
This compound stands out due to its unique combination of antioxidant properties and stability, making it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
63979-95-3 |
|---|---|
Molekularformel |
C22H30O2S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-tert-butyl-5-[(4-tert-butyl-3-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C22H30O2S/c1-21(2,3)17-9-7-15(11-19(17)23)13-25-14-16-8-10-18(20(24)12-16)22(4,5)6/h7-12,23-24H,13-14H2,1-6H3 |
InChI-Schlüssel |
QBYUZGABCGMOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)CSCC2=CC(=C(C=C2)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


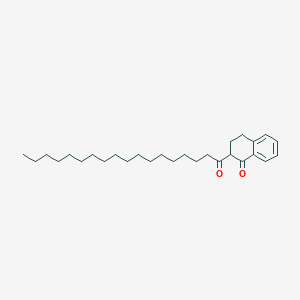
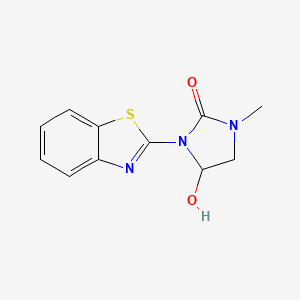
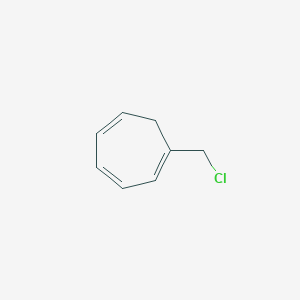
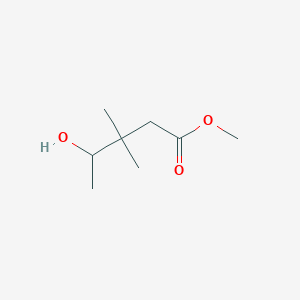
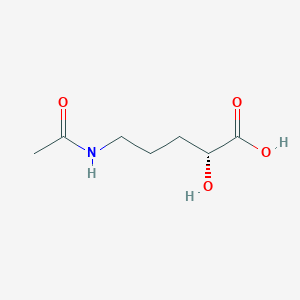
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)


